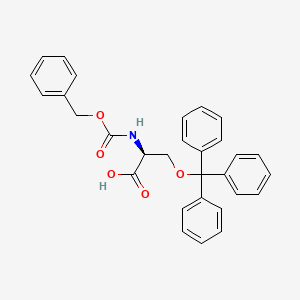
Z-Ser(trt)-OH
Übersicht
Beschreibung
“Z-Ser(trt)-OH” is a chemical compound used in scientific research, particularly in the field of peptide synthesis . It is also known as "benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate" .
Molecular Structure Analysis
The molecular structure of “Z-Ser(trt)-OH” is characterized by its molecular formula C30H27NO5 and a molecular weight of 481.55 g/mol . Detailed structural analysis would require techniques such as scanning electron microscopy, energy-dispersive spectrometry, Fourier transform infrared, and X-ray diffraction spectroscopy .
Wissenschaftliche Forschungsanwendungen
Z’-LYTE Kinase Assay Kits
- Scientific Field: Biochemistry, specifically kinase biology and drug discovery .
- Summary of the Application: The Z’-LYTE technology is used in the study of protein kinases and phosphatases, which regulate many critical biological mechanisms, including cell growth, proliferation, differentiation, and metabolism . Aberrations in the activity of these enzymes have been linked to many human diseases .
- Methods of Application: This robust homogeneous assay method is based on Fluorescence Resonance Energy Transfer (FRET) and requires no expensive radioactive or antibody-based reagents . The Z’-LYTE biochemical assay employs a fluorescence-based, coupled-enzyme format and is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage .
- Results or Outcomes: The Z’-LYTE technology is highly compatible with automated high-throughput screening systems . It provides robust and reproducible results, with Z´factor values >0.7 . It is used for high-throughput screening, quantitative measurement of inhibitor IC50 values, screening of novel tyrosine and serine/threonine kinase inhibitors, selectivity profiling, and custom peptide development .
Z’-LYTE Kinase Assay Kits
- Scientific Field: Biochemistry, specifically kinase biology and drug discovery .
- Summary of the Application: The Z’-LYTE technology is used in the study of protein kinases and phosphatases, which regulate many critical biological mechanisms, including cell growth, proliferation, differentiation, and metabolism . Aberrations in the activity of these enzymes have been linked to many human diseases .
- Methods of Application: This robust homogeneous assay method is based on Fluorescence Resonance Energy Transfer (FRET) and requires no expensive radioactive or antibody-based reagents . The Z’-LYTE biochemical assay employs a fluorescence-based, coupled-enzyme format and is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage .
- Results or Outcomes: The Z’-LYTE technology is highly compatible with automated high-throughput screening systems . It provides robust and reproducible results, with Z´factor values >0.7 . It is used for high-throughput screening, quantitative measurement of inhibitor IC50 values, screening of novel tyrosine and serine/threonine kinase inhibitors, selectivity profiling, and custom peptide development .
Z’-LYTE Kinase Assay Kits
- Scientific Field: Biochemistry, specifically kinase biology and drug discovery .
- Summary of the Application: The Z’-LYTE technology is used in the study of protein kinases and phosphatases, which regulate many critical biological mechanisms, including cell growth, proliferation, differentiation and metabolism . Aberrations in the activity of the kinases and phosphatases involved in signal transduction have been linked to many human diseases .
- Methods of Application: This robust homogeneous assay method is based on Fluorescence Resonance Energy Transfer (FRET) and requires no expensive radioactive or antibody-based reagents . The Z’-LYTE biochemical assay employs a fluorescence-based, coupled-enzyme format and is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage .
- Results or Outcomes: The Z’-LYTE technology is highly compatible with automated high-throughput screening systems . It provides robust and reproducible results, with Z´factor values >0.7 . It is used for high-throughput screening, quantitative measurement of inhibitor IC50 values, screening of novel tyrosine and serine/threonine kinase inhibitors, selectivity profiling, and custom peptide development .
Eigenschaften
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO5/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUYQQUYKCIHJN-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ser(trt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



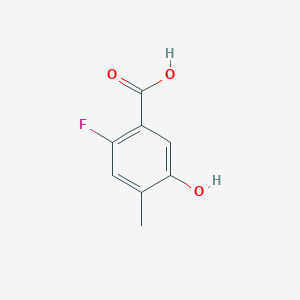
![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

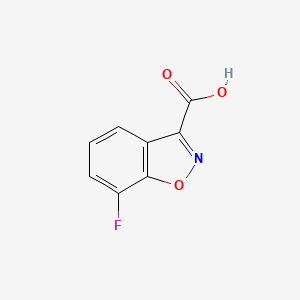

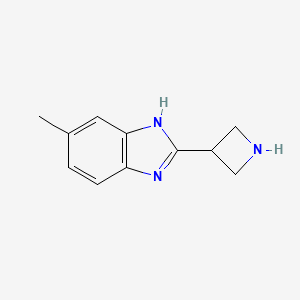
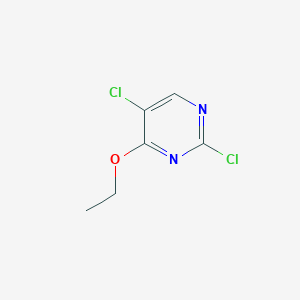
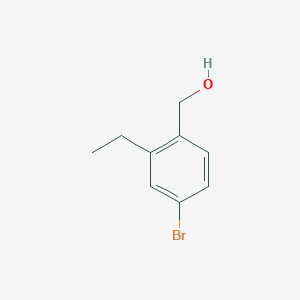
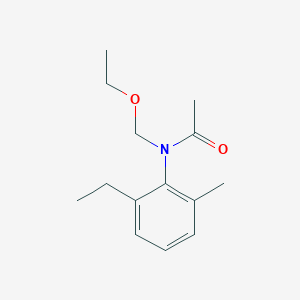
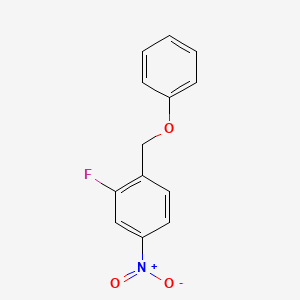
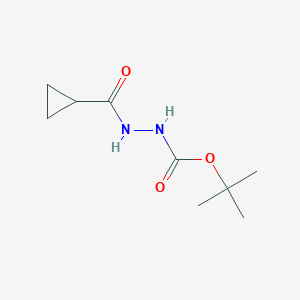
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
